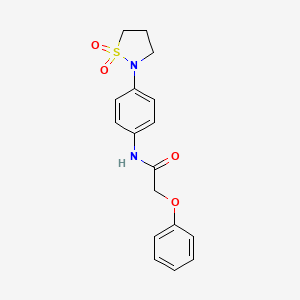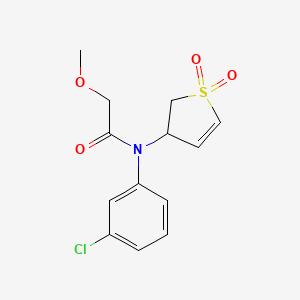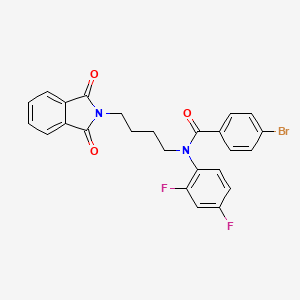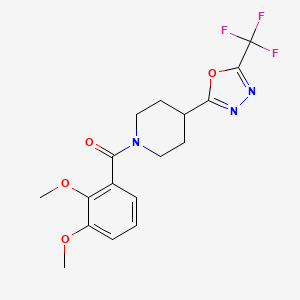
4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE is a heterocyclic compound that features an imidazole ring substituted with a 2,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with glyoxal and ammonium acetate in acetic acid, which leads to the formation of the imidazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
科学研究应用
4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to inhibition of bacterial enzymes, while its anticancer effects might involve disruption of cellular signaling pathways .
相似化合物的比较
Similar Compounds
2,4-Dimethoxyphenyl derivatives: Compounds such as 2,4-dimethoxyphenylpyrazole and 2,4-dimethoxyphenylthiazole share structural similarities and may exhibit comparable biological activities.
Imidazole derivatives: Other imidazole-based compounds, like 1H-imidazole-4-carboxaldehyde, also share the imidazole core and may have similar chemical reactivity.
Uniqueness
4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE is unique due to the presence of both the 2,4-dimethoxyphenyl group and the imidazole ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The specific substitution pattern on the phenyl ring can also affect its interaction with biological targets, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-3-4-9(11(5-8)15-2)10-6-12-7-13-10/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKPTAMUKOFFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=CN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2719271.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2719273.png)
![2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2719274.png)
![1-(butan-2-yl)-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2719276.png)
![2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2719277.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)


![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)

![[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride](/img/structure/B2719287.png)

![2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2719289.png)
